

# An In-Depth Technical Guide to 2-Chloro Fenofibric Acid-d6

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## Compound of Interest

Compound Name: 2-Chloro Fenofibric Acid-d6

Cat. No.: B585085

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Chloro Fenofibric Acid-d6**, with a focus on its application as an internal standard in bioanalytical methods. The information is intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**2-Chloro Fenofibric Acid-d6** is a deuterated analog of 2-chloro fenofibric acid. The deuterium labeling makes it an ideal internal standard for the quantification of fenofibric acid and its metabolites in biological matrices by mass spectrometry.<sup>[1]</sup> Its core chemical and physical properties are summarized below.

Property	Value	Reference
Chemical Name	2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6	[2]
IUPAC Name	2-[4-(2-chlorobenzoyl)phenoxy]-2-(methyl-d3)propanoic-3,3,3-d3 acid	[3]
Synonyms	Fenofibric Acid-d6	[3][4]
CAS Number	1346603-06-2	[5][6]
Unlabeled CAS	61024-31-5	[6]
Molecular Formula	C <sub>17</sub> H <sub>9</sub> D <sub>6</sub> ClO <sub>4</sub>	[5]
Molecular Weight	324.79 g/mol	[5]
Exact Mass	324.104 Da	[7]
Appearance	White to off-white solid powder	[7]
Storage	Store at 2-8°C for long-term storage.	[4]

Note: Experimentally determined physical properties such as melting point, boiling point, and specific solubility data for **2-Chloro Fenofibric Acid-d6** are not readily available in the reviewed literature. The provided appearance and storage information is based on supplier data.

## Spectroscopic Data

While complete NMR and full-scan mass spectra for **2-Chloro Fenofibric Acid-d6** are not available in the public domain, key mass spectrometry parameters for its use as an internal standard in Multiple Reaction Monitoring (MRM) mode have been reported.

Analytical Technique	Parameters	Reference
LC-MS/MS (Negative Ion Mode)	Mass Transition (m/z): 322.9 → 230.8	[8]
LC-MS/MS (Positive Ion Mode)	Mass Transition (m/z): 324.93 → 110.82	

These transitions are used to selectively detect and quantify **2-Chloro Fenofibric Acid-d6** in complex biological samples.

## Synthesis

A specific, detailed synthesis protocol for **2-Chloro Fenofibric Acid-d6** is not described in the available literature. However, general synthesis routes for fenofibric acid and its derivatives have been published.[9][10] The synthesis of **2-Chloro Fenofibric Acid-d6** would likely involve the reaction of a deuterated precursor with a chlorinated benzophenone derivative.

## Application in Bioanalytical Methods

The primary application of **2-Chloro Fenofibric Acid-d6** is as an internal standard in the quantification of fenofibric acid in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma

This section details a typical experimental protocol for the analysis of fenofibric acid in human plasma using **2-Chloro Fenofibric Acid-d6** as an internal standard.

### 4.1.1. Sample Preparation (Protein Precipitation)

- To 100  $\mu$ L of human plasma in a microcentrifuge tube, add a known amount of **2-Chloro Fenofibric Acid-d6** solution as the internal standard.[11]
- Add 200  $\mu$ L of acetonitrile to precipitate the plasma proteins.[12]
- Vortex the mixture thoroughly.

- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[11]

#### 4.1.2. Liquid Chromatography

- Column: ACE C18 column (50 mm x 2.1 mm, 5  $\mu$ m particle size) or equivalent.[11]
- Mobile Phase: An isocratic mobile phase of water:methanol:formic acid (35:65:0.1, v/v/v).[11]
- Flow Rate: 1 mL/min.[11]
- Injection Volume: 2  $\mu$ L.[11]

#### 4.1.3. Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Fenofibric Acid: m/z 317.1  $\rightarrow$  230.9[13][8]
  - **2-Chloro Fenofibric Acid-d6** (Internal Standard): m/z 322.9  $\rightarrow$  230.8[13][8]

#### 4.1.4. Method Validation

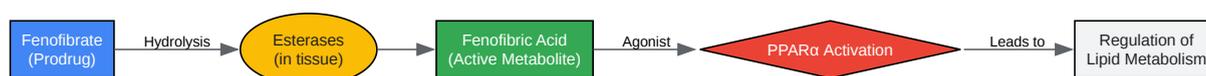
The analytical method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation). Key validation parameters include:

- Linearity: Establishing a linear relationship between the analyte concentration and the instrument response. A typical linear range is 0.05–20  $\mu$ g/mL.[11]
- Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically  $\pm$ 15%, and  $\pm$ 20% for the lower limit of quantification).[11]
- Selectivity and Specificity: Ensuring that endogenous components in the matrix do not interfere with the detection of the analyte and internal standard.[12]

- **Recovery:** Determining the extraction efficiency of the analyte and internal standard from the biological matrix.
- **Stability:** Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

## Metabolic Pathway of Fenofibrate

To understand the importance of quantifying fenofibric acid, it is crucial to consider the metabolic pathway of its parent drug, fenofibrate. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is the pharmacologically active compound that exerts its lipid-lowering effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ).<sup>[12]</sup>

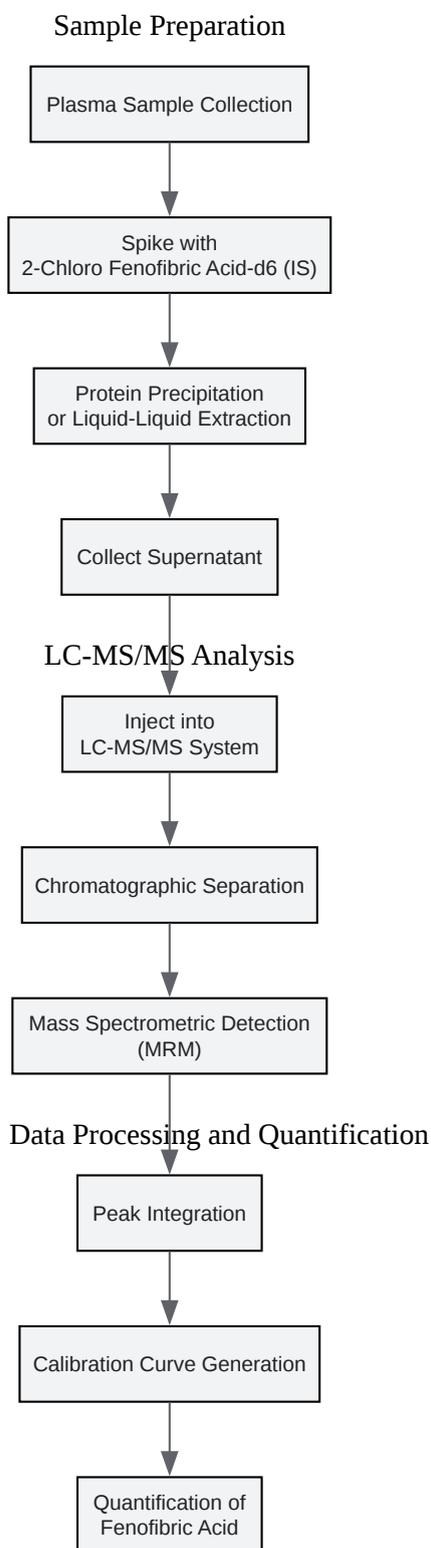


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Caption: Metabolic activation of Fenofibrate to Fenofibric Acid.

## Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study involving the quantification of fenofibric acid using **2-Chloro Fenofibric Acid-d6** as an internal standard.



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Caption: Bioanalytical workflow for Fenofibric Acid quantification.

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